An In-depth Technical Guide to the Mechanism of Action of DS21150768 in T-Cells
An In-depth Technical Guide to the Mechanism of Action of DS21150768 in T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS21150768 is a potent and orally bioavailable small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation. As a member of the MAP4K family of serine/threonine kinases, HPK1 plays a crucial role in attenuating T-cell receptor (TCR) signaling, thereby limiting anti-tumor immunity. Pharmacological inhibition of HPK1 with DS21150768 has emerged as a promising strategy in cancer immunotherapy, aiming to enhance T-cell effector functions and overcome resistance to existing treatments. This technical guide provides a comprehensive overview of the mechanism of action of DS21150768 in T-cells, detailing its effects on signaling pathways, presenting quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its activity.
Core Mechanism of Action
DS21150768 exerts its immuno-stimulatory effects by directly inhibiting the kinase activity of HPK1. In the canonical T-cell activation pathway, TCR engagement triggers a signaling cascade that is negatively modulated by HPK1. HPK1 phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and degradation of the SLP-76 signaling complex, thereby dampening T-cell activation.
DS21150768 blocks this negative feedback loop. By inhibiting HPK1, DS21150768 prevents the phosphorylation of SLP-76, leading to a more sustained and robust downstream signaling cascade. This results in enhanced T-cell proliferation, increased production of effector cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and a greater capacity to resist the immunosuppressive tumor microenvironment.[1][2]
Signaling Pathway
Caption: DS21150768 inhibits HPK1, preventing SLP-76 phosphorylation and subsequent signal termination, thus enhancing T-cell activation.
Quantitative Data
The preclinical evaluation of DS21150768 has generated key quantitative data that underscore its potency and mechanism of action.
Table 1: In Vitro Potency and Cellular Activity of DS21150768
| Parameter | Value | Assay System | Reference |
| HPK1 IC50 | 3.27 nM | Cell-free kinase assay | [3] |
| HPK1 KD | 6.08 nM | Binding affinity assay | [3] |
| pSLP-76 IC50 | 61.9 nM | Jurkat cells | [3] |
Table 2: In Vivo Antitumor Efficacy of DS21150768 in Syngeneic Mouse Models
| Tumor Model | Treatment | Dosage | Outcome | Reference |
| B16-BL6 | DS21150768 Monotherapy | 100 mg/kg, p.o., q2d | Significant tumor growth inhibition | [3] |
| CT26.WT | DS21150768 Monotherapy | 100 mg/kg, p.o., q2d | Significant tumor growth inhibition | [3] |
| Pan02 | DS21150768 Monotherapy | 100 mg/kg, p.o., q2d | Significant tumor growth inhibition | [3] |
| RM-1 | DS21150768 Monotherapy | 100 mg/kg, p.o., q2d | Significant tumor growth inhibition | [3] |
| MC38 OVA APL (Y3) | DS21150768 + anti-PD-L1 | Not specified | Significant delay in tumor growth | [4] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the evaluation of DS21150768.
HPK1 Kinase Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of DS21150768 on HPK1 kinase activity.
Methodology:
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Reaction Setup: In a 384-well plate, recombinant human HPK1 enzyme is incubated with a kinase buffer containing ATP and a suitable substrate (e.g., myelin basic protein or a specific peptide).
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Compound Addition: DS21150768 is serially diluted and added to the reaction wells.
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Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for ATP phosphorylation of the substrate.
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Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
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Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control, and the IC50 value is calculated using a non-linear regression model.
Caption: Workflow for the in vitro HPK1 kinase inhibition assay.
Phospho-SLP76 (pSLP-76) Inhibition Assay in Jurkat Cells
This cellular assay measures the ability of DS21150768 to inhibit the HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a T-cell line.
Methodology:
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Cell Culture: Jurkat T-cells are cultured in appropriate media.
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Compound Pre-incubation: Cells are pre-incubated with various concentrations of DS21150768 for a specified duration.
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T-Cell Stimulation: T-cells are stimulated to induce TCR signaling and HPK1 activation. This is typically achieved using anti-CD3 and anti-CD28 antibodies.
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Fixation and Permeabilization: Following stimulation, cells are fixed and permeabilized to allow for intracellular antibody staining.
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Staining: Cells are stained with a fluorescently-labeled antibody specific for phosphorylated SLP-76 (Ser376).
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Flow Cytometry: The mean fluorescence intensity (MFI) of the pSLP-76 signal is quantified by flow cytometry.
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Data Analysis: The MFI is used to determine the percent inhibition of pSLP-76 phosphorylation at different concentrations of DS21150768, and the IC50 is calculated.
T-Cell Cytokine Production Assay
This assay assesses the functional consequence of HPK1 inhibition on T-cell effector function by measuring the production of key cytokines.
Methodology:
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T-Cell Isolation: Primary human or murine T-cells are isolated from peripheral blood mononuclear cells (PBMCs) or spleens.
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Culture and Treatment: T-cells are cultured in the presence of TCR stimuli (e.g., anti-CD3/CD28 antibodies) and treated with DS21150768 or a vehicle control.
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Supernatant Collection: After an incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
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Cytokine Quantification: The concentration of cytokines such as IFN-γ and IL-2 in the supernatant is measured using methods like ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
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Data Analysis: Cytokine concentrations in the DS21150768-treated groups are compared to the vehicle control to determine the fold-increase in cytokine production.
Syngeneic Mouse Tumor Models
These in vivo models are used to evaluate the anti-tumor efficacy of DS21150768 in an immunocompetent setting.
Methodology:
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Tumor Cell Implantation: A specific number of murine tumor cells (e.g., CT26 colon carcinoma, B16-BL6 melanoma) are subcutaneously implanted into syngeneic mice (e.g., BALB/c, C57BL/6).
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Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups.
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Treatment Administration: DS21150768 is administered orally at specified doses and schedules (e.g., 100 mg/kg, once every two days). For combination studies, an anti-PD-1 or anti-PD-L1 antibody is administered, typically via intraperitoneal injection.
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Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
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Data Analysis: Tumor growth curves are plotted for each treatment group. Efficacy is assessed by comparing the tumor growth inhibition (TGI) in the treated groups to the vehicle control group.
Caption: General workflow for assessing the in vivo efficacy of DS21150768 in syngeneic mouse models.
Conclusion
DS21150768 is a potent HPK1 inhibitor that enhances T-cell-mediated anti-tumor immunity by blocking a key negative regulatory checkpoint in the TCR signaling pathway. Preclinical data demonstrate its ability to inhibit HPK1, suppress the phosphorylation of SLP-76, and subsequently boost T-cell effector functions, including cytokine production. In vivo, DS21150768 shows significant anti-tumor activity, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-L1, particularly in models of low antigenicity. The detailed mechanisms and protocols outlined in this guide provide a foundational understanding for further research and development of DS21150768 as a novel cancer immunotherapy.
